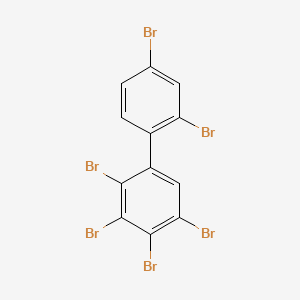

2,2',3,4,4',5-Hexabromobiphenyl

Descripción

2,2',3,4,4',5-Hexabromobiphenyl is a specific congener of polybrominated biphenyls, identified by the IUPAC number PBB 138. As a member of the hexabromobiphenyl group, its chemical structure consists of a biphenyl (B1667301) backbone with six bromine atoms attached. The precise arrangement of these bromine atoms defines its unique physical and chemical properties, distinguishing it from the 41 other possible hexabromobiphenyl isomers. nih.gov While the broader category of PBBs has been the subject of considerable scientific inquiry due to their use as flame retardants and their subsequent environmental impact, the research focus on individual congeners has been uneven.

Polybrominated biphenyls are a group of 209 distinct chemical compounds, or congeners, where bromine atoms are attached to a biphenyl structure. nih.gov Commercially, PBBs were produced and used in mixtures, not as single congeners. The most well-known of these mixtures was sold under the trade name FireMaster®. Analysis of these commercial products has revealed that they were predominantly composed of a small number of specific congeners.

Research indicates that the technical grade PBB mixture, FireMaster® BP-6, was primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), which constituted 60-80% of the mixture. pops.int Another significant component was 2,2',3,4,4',5,5'-heptabromobiphenyl, making up 12-25%. pops.int The table below details the major congeners identified in FireMaster® products.

Table 1: Major Congeners in FireMaster® PBB Mixtures

| Congener Name | IUPAC No. | Percentage in FireMaster® BP-6 |

|---|---|---|

| 2,2',4,4',5,5'-Hexabromobiphenyl | PBB 153 | 60-80% |

| 2,2',3,4,4',5,5'-Heptabromobiphenyl | Not specified | 12-25% |

| Pentabromobiphenyls (isomers) | Not specified | ~10% |

| Tetrabromobiphenyls (isomers) | Not specified | ~2% |

Data sourced from the Stockholm Convention risk profile. pops.int

Notably, scientific literature focusing on the composition of these commercial mixtures does not list this compound (PBB 138) as a major or even a consistently identified minor component. This has led to a significant disparity in the volume of research, with the vast majority of studies concentrating on the more abundant and environmentally relevant congeners like PBB 153. Consequently, specific research data on the synthesis, properties, and environmental behavior of PBB 138 is limited in comparison.

The most significant event in the history of PBB environmental contamination was the accidental mixing of FireMaster® into livestock feed in Michigan in 1973. emory.eduumich.edu This incident led to widespread contamination of animal products and the human population, prompting extensive, long-term scientific investigation. emory.edusquarespace.commichigan.gov

Studies of the Michigan cohort and the surrounding environment have provided a wealth of data on the persistence and bioaccumulation of PBBs. However, these studies have overwhelmingly focused on the analysis of the total PBB concentration or the quantification of the most dominant congeners from the FireMaster® mixture. For instance, monitoring of PBB levels in fish from the Great Lakes region identified PBB 153 and a pentabromobiphenyl (PBB 101) as the congeners present at the highest concentrations. pops.int

While it is plausible that this compound was present as a trace component in the contaminating FireMaster® mixture, there is a notable lack of specific data confirming its presence or quantifying its levels in environmental or biological samples from the Michigan contamination event or other sites of PBB pollution. The analytical focus has remained on the congeners that constitute the bulk of the original flame retardant product. This historical research focus means that the specific environmental fate and transport of this compound have not been independently characterized. PBBs as a class are known to be persistent, bioaccumulative, and capable of long-range environmental transport. tandfonline.comnaturvardsverket.se

Table 2: PBB Congeners Detected in Lake Trout from the Great Lakes

| Lake | PBB-153 (µg/kg wet weight) | PBB-101 (µg/kg wet weight) | Other Congeners Detected |

|---|---|---|---|

| Huron | 0.189 - 2.083 | 0.042 - 0.633 | Yes |

| Superior | 0.189 - 2.083 | 0.042 - 0.633 | Yes |

| Erie | 0.189 - 2.083 | 0.042 - 0.633 | Yes |

| Ontario | 0.189 - 2.083 | 0.042 - 0.633 | Yes |

Data from a 2002 study by Luross et al., as cited by the Stockholm Convention. pops.int Note: The study did not provide specific quantification for congeners other than PBB-153 and PBB-101.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,4-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEZWWIXWTUKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231069 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81381-52-4 | |

| Record name | 2,2',3,4,4',5-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081381524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5-hexabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595V18DW0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Environmental Release Dynamics of 2,2 ,3,4,4 ,5 Hexabromobiphenyl

Historical Anthropogenic Sources of Hexabromobiphenyl Mixtures

The primary historical source of 2,2',3,4,4',5-Hexabromobiphenyl was its inclusion in commercial flame retardant mixtures. inchem.org These mixtures, most notably FireMaster®, were produced and used extensively in the 1970s. naturvardsverket.seinchem.org

Manufacturing Processes and Intentional Product Integration

Polybrominated biphenyls (PBBs) are synthesized through the bromination of biphenyl (B1667301). pops.int The technical grade product, FireMaster® BP-6, was a mixture of several PBB congeners, with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) being a major component. pops.intnih.gov Another form, FireMaster® FF-1, was essentially pulverized FireMaster® BP-6 with an anti-caking agent. nih.gov These flame retardants were incorporated into various products to reduce their flammability. ontosight.ai Key applications included:

The use of these PBB-containing products was generally restricted to applications that did not involve direct contact with food or feed. nih.gov

| Product Category | Specific Application Examples |

|---|---|

| Plastics | Housings for business machines (e.g., computers, TVs), electrical components nih.govpops.int |

| Coatings and Lacquers | Protective surface finishes nih.gov |

| Polyurethane Foams | Cushioning and insulation materials nih.gov |

Accidental Release Events and Subsequent Environmental Contamination Trajectories

A pivotal event in the environmental history of hexabromobiphenyls occurred in Michigan in 1973. michigan.govmichigan.govumich.eduemory.eduucpress.edu The Michigan Chemical Company (later Velsicol Chemical Corporation) accidentally shipped bags of FireMaster®, the PBB-based flame retardant, to the Michigan Farm Bureau Services instead of a magnesium oxide cattle feed supplement called NutriMaster. michigan.govmichigan.gov This mix-up led to the widespread contamination of animal feed, which was then distributed to farms across the state. michigan.govucpress.edu

The contamination was not discovered until April 1974, by which time PBBs had entered the food chain through contaminated milk, dairy products, beef, pork, chicken, and eggs. michigan.govmichigan.gov The consequences were severe, leading to the quarantine of over 500 farms and the destruction of vast numbers of livestock and agricultural products to prevent further human exposure. michigan.govmichigan.gov This incident remains one of the most significant large-scale chemical contaminations in U.S. history. ucpress.edu Even decades later, a majority of Michigan residents retained elevated levels of PBBs in their blood. emory.edu

| Item | Quantity Destroyed |

|---|---|

| Cattle | Approximately 30,000 michigan.govmichigan.gov |

| Pigs | Approximately 4,500 michigan.gov |

| Sheep | Approximately 1,500 michigan.gov |

| Chickens | Approximately 1.5 million michigan.govmichigan.gov |

| Animal Feed | Over 800 tons michigan.gov |

| Cheese | Over 18,000 pounds michigan.gov |

| Butter | Over 2,500 pounds michigan.gov |

| Eggs | Over 5 million michigan.gov |

| Dried Milk Products | Over 34,000 pounds michigan.gov |

Contemporary Release Pathways of this compound

Although the production and use of hexabromobiphenyls have been discontinued (B1498344) in most countries, they can still be released into the environment from legacy products and unintentional formation. naturvardsverket.senih.gov

Secondary Releases from Decommissioned Products and Waste Streams

Products manufactured in the 1970s containing PBBs have largely reached the end of their lifecycle. nih.gov Their disposal in landfills or through incineration can lead to the release of these compounds. nih.govcdc.gov PBBs can leach from waste disposal sites, and while they are not readily translocated in soil, they have been found to be more soluble in landfill leachate than in water, potentially leading to wider environmental distribution. inchem.org The handling of electronic waste, in particular, has been identified as a source of PBBs, including various congeners from mono- to hexabromobiphenyls. nih.govnih.gov

Unintentional Formation During Industrial Thermal Processes

The combustion of materials containing PBBs, such as in municipal and medical waste incinerators, can lead to their release. inchem.orgnih.gov Importantly, the thermolysis of PBBs can also result in the formation of more toxic byproducts, such as polybrominated dibenzofurans (PBDFs). pops.intinchem.org PBBs can also be formed as impurities during the production of other brominated compounds, such as decabromodiphenyl oxide. nih.gov

Regulatory Frameworks and International Agreements Governing Hexabromobiphenyl Release

Due to its persistence, bioaccumulative nature, and toxicity, hexabromobiphenyl is subject to stringent national and international regulations. naturvardsverket.sedoaj.orgnih.govcolab.ws

The Stockholm Convention on Persistent Organic Pollutants , a global treaty to protect human health and the environment from POPs, lists hexabromobiphenyl in Annex A for elimination of production and use. naturvardsverket.sedoaj.orgnih.govpops.intwikipedia.orgpops.intepd.gov.hkiisd.org This requires parties to the convention to take measures to eliminate or reduce the release of PBBs into the environment. pops.int

Other key international agreements include:

In the European Union, Regulation (EC) No 850/2004 on persistent organic pollutants prohibits the production and use of hexabromobiphenyl. doaj.orgnih.govwww.gov.uk Many countries, including the United States, Japan, and India, have also implemented national regulations to ban or severely restrict PBBs. michigan.govdoaj.orgnih.gov

| Agreement/Regulation | Key Provision for Hexabromobiphenyl |

|---|---|

| Stockholm Convention on Persistent Organic Pollutants | Listed in Annex A for elimination of production and use. naturvardsverket.sedoaj.orgnih.govepd.gov.hk |

| UN CLRTAP Protocol on POPs | Phase-out of all production and uses. naturvardsverket.sepops.int |

| UN Rotterdam Convention | Subject to the Prior Informed Consent procedure for international trade. naturvardsverket.sepops.int |

| EU Regulation (EC) No 850/2004 | Prohibition of production and use. doaj.orgnih.govwww.gov.uk |

Despite a comprehensive search for scientific literature, detailed information focusing solely on the environmental fate and transport of the specific chemical compound this compound is not available to fulfill the requirements of the requested article.

The majority of published research on hexabromobiphenyls (HBBs) concentrates on the persistence and degradation of the most common commercial mixtures, such as FireMaster® BP-6, or the most abundant congener found in environmental and biological samples, 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153). While general statements about the high persistence of the entire class of HBBs in various environmental compartments are available, specific data on the long-term environmental stability, interactions with soil and sediment matrices, and detailed degradation pathways for this compound are not sufficiently documented in the accessible scientific literature.

Specifically, the search did not yield the following critical information required to generate the requested thorough and scientifically accurate article:

Evidence of Long-Term Environmental Stability: No studies were found that specifically measure the half-life or degradation rates of this compound in soil, water, or sediment.

Interactions with Soil and Sediment Matrices: Quantitative data on the sorption and desorption characteristics (e.g., Koc values) of this compound are not available.

Photochemical Transformation Mechanisms: While reductive debromination is a known degradation pathway for PBBs, no specific studies detailing the mechanisms, reaction kinetics, or transformation products for the photolysis of this compound in either solution or solid phases could be located.

Without these specific research findings, it is not possible to construct an article that is both scientifically accurate and strictly adheres to the provided outline for this compound. Any attempt to do so would require extrapolating from data on other, different chemical compounds, which would violate the core instruction to focus solely on the specified substance.

Therefore, due to the lack of specific scientific data for this compound in the available literature, the request to generate the detailed article cannot be fulfilled at this time.

Environmental Fate and Transport of 2,2 ,3,4,4 ,5 Hexabromobiphenyl

Degradation Pathways of 2,2',3,4,4',5-Hexabromobiphenyl

Photochemical Transformation Mechanisms

Formation of Lower Brominated Photoproducts

Photolysis, or degradation by light, is considered a dominant transformation process for PBBs in the environment. While specific photolytic studies on this compound were not found, research on other hexabromobiphenyl congeners demonstrates that they undergo reductive debromination, leading to the formation of PBBs with fewer bromine atoms.

For instance, the irradiation of 2,4,5,2',4',5'-hexabromobiphenyl with ultraviolet light in a hexane (B92381) solution resulted in its decomposition and the formation of several lower brominated photoproducts. The primary products were pentabromobiphenyls (PBBs), formed through the removal of a single bromine atom. This study observed that debromination at a para position occurred preferentially over debromination at an ortho position. The subsequent photolysis of the pentabromobiphenyl intermediates led to the formation of various tetrabromobiphenyl (TBB) congeners.

Table 1: Photoproducts Formed from the Photolysis of 2,4,5,2',4',5'-Hexabromobiphenyl

| Precursor Compound | Photoproduct | Type of Debromination |

|---|---|---|

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,2',5'-Pentabromobiphenyl | Para |

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,3',4'-Pentabromobiphenyl | Ortho |

| 2,4,5,2',4',5'-Hexabromobiphenyl | 2,4,5,2',4'-Pentabromobiphenyl | Meta |

| 2,4,5,3',4'-Pentabromobiphenyl | 3,4,3',4'-Tetrabromobiphenyl | Ortho |

| 2,4,5,2',5'-Pentabromobiphenyl | 2,5,2',5'-Tetrabromobiphenyl | Para |

| 2,4,5,2',5'-Pentabromobiphenyl | 2,4,2',5'-Tetrabromobiphenyl | Meta |

Source: Adapted from Millis, C. D., & Aust, S. D. (1985).

Laboratory experiments on another isomer, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), also showed rapid photodegradation, primarily resulting in lower brominated PBBs. The rates and extent of these photolytic reactions in natural environmental conditions have not been fully determined. However, it is expected that this compound would similarly degrade into a mixture of pentabrominated and, subsequently, lower brominated biphenyls upon exposure to sunlight in surface waters or on terrestrial surfaces.

Biotic Transformation Processes

Biodegradation of PBBs under anaerobic conditions, such as those found in deep sediments and certain soils, is considered a potential, albeit slow, transformation pathway. Studies have indicated that PBBs can be readily debrominated by anaerobic microorganisms found in sediments. Analysis of sediments from a PBB-contaminated river in Michigan suggested that while little degradation had occurred in the most heavily contaminated areas, microorganisms capable of debrominating PBBs were present in downstream sediments. It has been proposed that the high levels of contaminants in the most polluted zones may inhibit the microbial activity responsible for degradation. Specific studies on the anaerobic debromination of this compound are not available, but it is plausible that it could undergo reductive debromination by microbial communities in anoxic environments, leading to the formation of less brominated congeners over long periods.

Under aerobic conditions, PBBs are generally considered to be highly resistant to biodegradation. There is a lack of information regarding the aerobic biotransformation of this compound in environmental media like soil or water. However, studies on the metabolism of other PBB congeners in organisms can provide some insight into potential biotransformation pathways. For example, the biotransformation of 2,2',4,4',5,5'-hexabromobiphenyl in rats was found to be limited, with only about 5% of the dose being metabolized. The detected metabolites included a hexabromobiphenylol (a hydroxylated derivative) and two different pentabromobiphenyls, indicating that both hydroxylation and debromination can occur metabolically. In contrast, a study using human hepatic microsomes found that the similarly structured 2,2',4,4',5,5'-hexachlorobiphenyl was not metabolized, which helps explain its persistence and accumulation in tissues. This suggests that the potential for aerobic biotransformation of highly brominated PBBs like the 2,2',3,4,4',5'-isomer in the environment is likely very low.

Abiotic Hydrolysis Potential

Abiotic hydrolysis is not considered an important environmental fate process for this compound. PBBs as a class of compounds are chemically stable and lack functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental conditions. The carbon-bromine bonds and the biphenyl (B1667301) structure are resistant to cleavage by water, making the degradation of PBBs through abiotic chemical reactions, other than photochemical processes, unlikely.

Formation of Polybrominated Dibenzofurans During Combustion

The thermal degradation of PBBs, such as during uncontrolled burning or in municipal waste incineration, is a significant pathway for the formation of highly toxic polybrominated dibenzofurans (PBDFs). The oxidation of PBBs can proceed through a facile mechanism to produce PBDFs. This transformation is a major concern as it converts the PBBs into compounds that can be significantly more toxic. Research has shown that PBBs can form PBDFs through a series of highly exothermic reactions. Therefore, the disposal of materials containing this compound in oxidative processes like incineration can generate high yields of toxic PBDFs, posing environmental and health risks.

Environmental Distribution Across Media

The environmental distribution of this compound is dictated by its high lipophilicity (fat-loving nature) and low water solubility. Like other hexabromobiphenyls, it has a high octanol-water partition coefficient (log Kow), estimated to be around 6.39 for the general hexabromobiphenyl structure, and very low water solubility.

These properties cause the compound to strongly adsorb to organic matter in soil, sediments, and suspended particulate matter in water. Consequently, it is not expected to be mobile in soils and will tend to accumulate in the sediment of aquatic systems. Volatilization from water or soil surfaces is generally low due to its low vapor pressure.

Despite its low volatility, there is clear evidence that PBBs undergo long-range environmental transport, as demonstrated by their detection in Arctic wildlife. This suggests that transport can occur via atmospheric particles. Sources of PBBs in the environment have included emissions from manufacturing facilities, runoff from production and waste disposal sites, and the disposal of consumer products containing these flame retardants. PBBs have been detected in various environmental media, including air, groundwater, surface water, and soil, particularly near former production sites. Landfill leachate can also be a source of PBBs to the environment. Due to its high persistence, this compound that is released into the environment is expected to remain for long periods, accumulating in sediments and biota.

Occurrence in Aquatic Ecosystems (Water, Sediment, Biota)

Polybrominated biphenyls are known to be present in aquatic environments due to their persistence and hydrophobicity, which causes them to partition from water into sediment and biota.

Sediment: Due to their hydrophobic nature, PBBs adsorb strongly to particulate matter and accumulate in sediments, which act as a long-term sink and a potential source for benthic organisms. Studies on sewage sludge, a precursor to sediment contamination, have detected PBB-153 at concentrations up to 9.97 ng/g dry weight. cput.ac.zanih.gov

Biota: PBBs are highly bioaccumulative and are known to biomagnify in aquatic food webs. pops.int Detailed isomer-specific analyses have been conducted on various aquatic species. A comprehensive study in the 1980s by Krüger identified numerous PBB congeners in fish from the Baltic and North Seas, as well as German rivers. pops.int While hexabrominated biphenyls were predominant in fish from the North Sea and Baltic Sea, the study highlighted PBB-153. The mean concentrations for several PBB congeners in fish generally ranged between 0.01 and 2 µg/kg fat. pops.int In the Great Lakes, PBB-153 was also the most prominent congener found in lake trout, with concentrations ranging from 0.189 to 2.083 µg/kg wet weight. pops.int Marine mammals, being at the top of the food chain, exhibit higher concentrations. PBB-153 levels of 0.4-26 µg/kg lipid were found in seals. pops.int

Table 1: Concentrations of PBBs in Various Aquatic Ecosystems Data primarily reflects the PBB-153 congener due to a lack of specific data for this compound.

| Matrix | Location | Compound | Concentration | Reference |

|---|---|---|---|---|

| River Water | Diep River, South Africa (WWTP discharge point) | PBB-153 | 4.85 ng/L | nih.gov |

| Sewage Sludge | Cape Town, South Africa | PBB-153 | Up to 9.97 ng/g dw | cput.ac.zanih.gov |

| Fish (various species) | Baltic Sea, North Sea, German Rivers | Various PBB Congeners | 0.01 - 2 µg/kg fat | pops.int |

| Lake Trout | Great Lakes, North America | PBB-153 | 0.189 - 2.083 µg/kg ww | pops.int |

| Seals | Europe | PBB-153 | 0.4 - 26 µg/kg lipid | pops.int |

Atmospheric Partitioning and Particulate Association

The partitioning of a chemical between the gas and particle phases in the atmosphere is a critical determinant of its transport and deposition. This behavior is governed by the compound's vapor pressure and its affinity for atmospheric aerosols.

This compound, like other PBBs, has a very low vapor pressure (estimated at 6.9 x 10⁻⁶ Pa for hexabromobiphenyl), which signifies a low tendency to exist in the gas phase. pops.int Consequently, it is expected to be predominantly associated with atmospheric particulate matter. This particle-bound state means that its atmospheric residence time and transport are governed by the dynamics of the aerosols to which it is attached. Deposition occurs primarily through wet (rain and snow) and dry deposition of these particles. aaqr.orgnih.gov While specific experimental gas-particle partitioning coefficients for this compound are not available in the literature, its physicochemical properties strongly suggest it behaves as a semi-volatile organic compound that is mostly found in the particle phase under typical ambient conditions.

Distribution in Terrestrial Ecosystems (Soil, Biota)

PBBs enter terrestrial ecosystems through atmospheric deposition and the application of contaminated materials like sewage sludge to land.

Soil: Once in the soil, PBBs are highly persistent. Field studies following the major PBB contamination incident in Michigan showed that these compounds are not readily degraded. Soil samples from fields that received contaminated manure had PBB concentrations ranging from non-detectable to 371 ppb. researchgate.net Laboratory incubations of PBBs in soil showed no significant degradation after one year, confirming their high persistence. researchgate.net

Biota: Due to their lipophilic (fat-loving) nature, PBBs can be taken up by soil organisms and enter the terrestrial food web. However, uptake by plants is generally considered to be low. In the contaminated Michigan fields, plant tissue sampled from the ten most highly contaminated fields contained no detectable levels of PBBs. researchgate.net This suggests that transfer from soil to plants is not a major pathway of exposure.

Long-Range Environmental Transport Potential

Long-range environmental transport is the capacity of a chemical to travel far from its source, leading to global contamination, including in pristine environments like the Arctic.

Evidence from Remote Environmental Monitoring Data

The most compelling evidence for the long-range transport of PBBs comes from their detection in ecosystems far from any known sources. Isomer-specific analyses have confirmed the presence of PBBs in Arctic wildlife. Krüger's 1988 study detected various PBB congeners in seal samples from Spitsbergen, Norway, an area remote from industrial sites. pops.int PBBs have also been measured in other arctic species, including guillemots and white-tailed sea eagles. pops.int The detection of these compounds in the Arctic is a clear indicator that they undergo atmospheric transport to polar regions, condense in the cold environment, and accumulate in the local food webs.

Factors Influencing Global Distribution Dynamics

Several key factors, intrinsic to the chemical's properties, govern the global distribution of this compound:

Persistence: PBBs exhibit very low to no degradation in water, soil, and sediment, allowing them to persist long enough to undergo transport over vast distances. pops.intresearchgate.net

Volatility and Partitioning: With very low vapor pressure, this compound is primarily transported in the atmosphere bound to particles. This association with aerosols allows it to travel with air masses over long distances before being removed by deposition.

Bioaccumulation: Its high potential for bioaccumulation and biomagnification means that even low environmental concentrations resulting from long-range transport can lead to significant levels in wildlife at the top of the food chain, such as polar bears and seals. pops.int

These properties collectively enable this compound and other PBBs to become globally distributed pollutants.

Bioaccumulation and Trophic Transfer of 2,2 ,3,4,4 ,5 Hexabromobiphenyl

Mechanisms of Bioaccumulation in Organisms

Bioaccumulation is the process where the concentration of a substance in an organism exceeds its concentration in the surrounding environment. orst.edu This occurs when the rate of uptake of a chemical is greater than the rate of its elimination through metabolic breakdown or excretion. orst.eduyoutube.com For 2,2',3,4,4',5-hexabromobiphenyl, its chemical properties are key to its bioaccumulative potential.

Due to its high lipophilicity, or "fat-loving" nature, this compound readily partitions into the lipid-rich tissues of organisms. researchgate.net When ingested, it is absorbed from the gastrointestinal tract and distributed throughout the body, preferentially accumulating in adipose tissue (fat), as well as in the liver and muscle. nih.gov This storage in fatty tissues acts as a long-term reservoir for the compound, leading to a gradual build-up over an organism's lifetime. orst.edu

The process of uptake can occur through various routes, including ingestion of contaminated food, absorption through the skin, and respiration. orst.eduwikipedia.org Once inside the organism, a dynamic equilibrium is established between the chemical's concentration in the organism and the external environment, as well as between uptake, storage, metabolism, and excretion. orst.edu

The degree and position of bromine atoms on the biphenyl (B1667301) structure significantly influence a PBB congener's bioaccumulation potential. Highly brominated congeners, such as this compound, are generally more resistant to metabolic breakdown. nih.gov This resistance to degradation contributes to their persistence in the body and, consequently, a higher bioaccumulation factor.

In contrast, PBBs with fewer bromine atoms may be more readily metabolized into hydroxylated derivatives, which are more water-soluble and can be excreted from the body, primarily in urine. nih.gov The specific arrangement of bromine atoms also plays a role; for instance, congeners with 2,4,5-substitutions have been shown to have high trophic magnification factors. nih.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. Biomagnification, a related concept, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.orgresearchgate.net

The Trophic Magnification Factor (TMF) is a metric used to quantify the biomagnification potential of a chemical in a food web. nih.govresearchgate.net It is calculated from the slope of the regression between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of the organisms sampled. researchgate.netcefic-lri.org A TMF value greater than 1 indicates that the chemical is biomagnifying. nih.govresearchgate.net

The hydrophobicity of a chemical, often expressed as the octanol-water partition coefficient (Kow), is a key factor influencing its TMF. karenkiddlab.com Moderately hydrophobic compounds with a log Kow between 6 and 8 tend to exhibit the highest TMFs. karenkiddlab.com

Table 1: Factors Influencing Trophic Magnification Factors (TMFs)

| Factor | Description |

|---|---|

| Chemical Properties | |

| Hydrophobicity (Kow) | Moderately hydrophobic compounds (log Kow 6-8) often show the highest TMFs. karenkiddlab.com |

| Metabolic Transformation Rate | Chemicals that are slowly metabolized have a higher probability of biomagnification. karenkiddlab.com |

| Ecosystem Characteristics | |

| Food Web Structure | TMFs can be higher in food webs that include endotherms (warm-blooded animals). karenkiddlab.com |

This table is interactive. Click on the headers to sort.

The accumulation of PBBs is congener-specific, meaning different congeners behave differently within a food web. uib.noresearchgate.net As one moves up the food chain, there is often an increased prevalence of more highly chlorinated (or in this case, brominated) congeners. nih.gov This is because these more heavily halogenated compounds are more resistant to metabolism and are therefore more likely to be retained and passed on to predators. nih.gov

Studies on related compounds like polychlorinated biphenyls (PCBs) have shown that the congener profiles can be more influenced by the species of fish than by the geographical location. uib.nonih.gov Factors such as fat content, size, and trophic position of the fish are all associated with the concentration of these persistent organic pollutants. uib.nonih.gov

In aquatic food webs, the transfer of this compound and similar persistent organic pollutants is well-documented. nih.gov The process begins with uptake by primary producers like phytoplankton and continues as these are consumed by zooplankton, which are in turn eaten by small fish, and so on up to top predators.

Research indicates that biomagnification patterns can differ between pelagic (open water) and benthic (bottom-dwelling) food webs. nih.gov For instance, one study on mercury found a significantly higher TMF in the pelagic food web compared to the benthic food web, suggesting more potent biomagnification in the former. nih.gov The specific structure and composition of the food web play a crucial role in determining the extent of biomagnification. nih.govresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Polychlorinated biphenyls (PCBs) |

This table is interactive. Click on the headers to sort.

Limited Research on Terrestrial Food Web Dynamics

The scientific understanding of the bioaccumulation and trophic transfer of this compound within terrestrial food webs remains notably underdeveloped. While the compound's persistence and lipophilic nature strongly suggest a potential for biomagnification in land-based ecosystems, dedicated research to quantify these dynamics is scarce.

General principles of environmental toxicology indicate that persistent organic pollutants (POPs) like hexabromobiphenyls can accumulate in organisms and magnify at successively higher trophic levels. naturvardsverket.se This process typically begins with the contamination of soil and vegetation, which is then consumed by herbivores. These primary consumers are subsequently preyed upon by carnivores, leading to an increase in the concentration of the toxin at each step of the food chain.

However, the specific pathways and efficiencies of this compound transfer in terrestrial environments have not been extensively documented. The majority of research on polybrominated biphenyls (PBBs) has historically focused on aquatic ecosystems or on the direct impact on human health following specific contamination incidents, such as the Michigan cattle feed contamination in the 1970s. nih.gov

The complexity of terrestrial food webs, with their varied dietary preferences and metabolic rates among species, necessitates specific studies to understand the fate of this compound. Factors such as the bioavailability of the compound in different soil types, its uptake and metabolism in various plant species, and the specific predator-prey relationships within a given ecosystem all play a crucial role in determining the extent of its bioaccumulation and trophic transfer.

The absence of comprehensive field data makes it challenging to model and predict the ecological risks posed by this compound to terrestrial wildlife. While the potential for adverse effects exists, the magnitude of this threat within different land-based food chains is largely unquantified. Further research, including the analysis of tissue samples from a range of terrestrial organisms occupying different trophic levels, is essential to fill this critical knowledge gap.

Conceptual Data Table: Trophic Transfer of this compound in a Terrestrial Food Web

The following table is a conceptual illustration of how data on the trophic transfer of this compound in a terrestrial food web could be presented. The values are hypothetical and for demonstrative purposes only, due to the limited availability of specific research data.

| Trophic Level | Organism | Sample Tissue | Hypothetical Concentration (ng/g lipid weight) | Biomagnification Factor (BMF) |

| Primary Producer | Grasses & Forbs | Whole Plant | 5 | - |

| Primary Consumer | Field Mouse | Liver | 50 | 10 |

| Secondary Consumer | Barn Owl | Adipose Tissue | 250 | 5 |

Toxicokinetics and Biotransformation of 2,2 ,3,4,4 ,5 Hexabromobiphenyl in Non Human Organisms

Absorption and Distribution in Model Organisms

The absorption and distribution of 2,2',3,4,4',5-hexabromobiphenyl have been studied in various animal models to understand how this compound enters the body and where it accumulates.

Information regarding the efficiency of inhalation and dermal uptake of this compound is scarce in the available scientific literature. However, for similar compounds, absorption through the respiratory tract and skin has been demonstrated, although typically to a lesser extent than oral absorption.

Once absorbed, this compound exhibits a strong affinity for lipid-rich tissues due to its lipophilic nature. Studies in various animal models have consistently shown that this compound distributes to and is retained in adipose tissue, liver, and skin.

In rats, PBBs have been found to accumulate significantly in adipose tissue. nih.gov This is a common characteristic of many persistent organic pollutants, which are stored in fat reserves, leading to long-term retention in the body. The liver also serves as a major site of accumulation, which is relevant to its role in metabolism.

The retention of this compound is notably long, with a slow elimination rate. This persistence contributes to its potential for bioaccumulation in individual organisms and biomagnification through the food web. PBBs have been detected in a variety of wildlife, including mussels, fish, and birds, indicating widespread environmental distribution and uptake. mdpi.com

Table 1: Tissue Distribution of this compound in a Rat Model

| Tissue | Relative Concentration | Retention |

|---|---|---|

| Adipose Tissue | High | Long-term |

| Liver | Moderate to High | Significant |

| Skin | Moderate | Moderate |

| Muscle | Low | Low |

This table is a generalized representation based on typical PBB distribution patterns in rodent models.

A significant aspect of the toxicokinetics of this compound is its ability to cross the placental barrier, leading to in utero exposure of developing fetuses. Studies in mammalian models have confirmed this transfer.

In mice, the transplacental transfer of a related congener, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), has been documented. nih.gov This suggests that the developing fetus can be exposed to these compounds during critical periods of growth and development. Similarly, research on marine mammals, such as fin whales, has shown evidence of the maternal transfer of various flame retardants, including PBBs, to their fetuses. csic.es This indicates that transplacental transfer is a common phenomenon across different mammalian species. The lipophilic nature of PBBs facilitates their passage across the lipid-rich placental membranes. csic.es

Metabolism and Biotransformation Pathways

The metabolism of this compound is a slow process, which contributes to its persistence in the body. The primary route of biotransformation involves oxidative processes.

The microsomal monooxygenase system, particularly the cytochrome P450 (CYP) enzymes, plays a crucial role in the metabolism of foreign compounds (xenobiotics), including PBBs. These enzymes are primarily located in the liver and are responsible for catalyzing the oxidation of a wide range of substrates.

The metabolism of PBBs, including this compound, is initiated by the action of CYP enzymes. The specific isoforms of CYP enzymes involved can influence the rate and products of metabolism. The structure of the PBB congener, including the number and position of bromine atoms, is a key determinant of its susceptibility to metabolism. Congeners with adjacent non-brominated carbon atoms are generally more readily metabolized.

The oxidative metabolism of this compound by CYP enzymes leads to the formation of hydroxylated metabolites (OH-PBBs). These metabolites are more polar than the parent compound, which can facilitate their excretion from the body.

Research has identified several hydroxylated metabolites of PBBs in various biological samples. While specific studies detailing the full range of hydroxylated metabolites for this compound are limited, studies on related polybrominated compounds like polybrominated diphenyl ethers (PBDEs) have shown the formation of hydroxylated metabolites in both animal models and wildlife. nih.gov The formation of these metabolites indicates that biotransformation does occur, albeit slowly.

In a study analyzing metabolites associated with PBB-153, ten potential metabolites were identified, suggesting that metabolic pathways related to oxidative stress, such as the pentose (B10789219) phosphate (B84403) pathway and vitamin C metabolism, may be involved. nih.govnih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | PBB 153 |

| Polybrominated Biphenyls | PBBs |

| 2,2',4,4',5,5'-Hexabromobiphenyl | - |

| Polybrominated Diphenyl Ethers | PBDEs |

| Hydroxylated Polybrominated Biphenyls | OH-PBBs |

Impact of Bromine Substitution on Metabolic Rates

The rate at which non-human organisms metabolize polybrominated biphenyls (PBBs) is significantly influenced by the number and position of bromine atoms on the biphenyl (B1667301) structure. The degree of bromination is inversely related to the rate of metabolism; as the number of bromine atoms increases, the metabolic rate generally decreases. This is attributed to the increased stability and resistance to enzymatic degradation of the more heavily brominated congeners.

The position of the bromine substituents is also a critical determinant of metabolic fate. PBB congeners that have unsubstituted carbon atoms, particularly in the para positions of the biphenyl rings, are more susceptible to metabolism. These open positions provide sites for enzymatic attack, primarily by cytochrome P-450 monooxygenases, leading to the formation of hydroxylated metabolites. For instance, PBBs with fewer bromine atoms are more readily transformed into hydroxylated derivatives that can be more easily excreted.

Conversely, congeners that are highly substituted with bromine atoms, especially those with substitutions at both para positions, exhibit greater resistance to metabolic breakdown. The presence of bromine atoms in the ortho positions can also influence the molecule's spatial conformation, which may affect its interaction with metabolic enzymes. Highly brominated congeners are therefore more likely to be retained in the body or excreted unchanged.

Elimination and Excretion Dynamics

The elimination and excretion of this compound and other PBBs from the bodies of non-human organisms is a slow process, largely dictated by the lipophilic (fat-loving) nature of these compounds. Their high lipid solubility results in significant storage in adipose tissue, from which they are only slowly mobilized for elimination.

Fecal Excretion as a Primary Elimination Route

For highly brominated PBB congeners, fecal excretion is the principal route of elimination. nih.gov Due to their resistance to metabolism, these compounds are often excreted in their original, unchanged form. nih.gov Studies in various animal models, including rats, have demonstrated that the majority of administered doses of higher brominated PBBs are found in the feces. This is because their low water solubility and high molecular weight limit renal excretion and favor elimination through the gastrointestinal tract. In contrast, lower brominated PBBs that can be metabolized to more water-soluble hydroxylated forms may be excreted to a greater extent in the urine. nih.gov

Excretion via Milk in Mammalian Species

The lipophilic character of this compound and its congeners facilitates their transfer into the milk of lactating mammals. nih.gov Because milk contains a significant amount of fat, these compounds readily partition from the mother's adipose tissue stores into the milk. This represents a significant route of elimination for the mother but also a major pathway of exposure for nursing offspring. The concentration of PBBs in milk is directly related to the mother's body burden. Studies have shown that PBB levels in milk can be substantial, leading to the transfer of a significant portion of the maternal dose to the suckling young. This has been observed in various mammalian species, where the analysis of milk has served as a reliable indicator of PBB exposure. nih.govresearchgate.net

Congener-Specific Differences in Elimination Rates and Half-Lives

The rate of elimination and the biological half-life of PBBs vary significantly between different congeners and are influenced by factors such as the animal species, age, and fat content. The half-life of a compound is the time it takes for its concentration in the body to be reduced by half.

The congener 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), a major component of the commercial PBB mixture FireMaster, is one of the most persistent and well-studied congeners. In guinea pigs, the biological half-life of this congener has been reported to be approximately 22 days. nih.gov In contrast, the estimated body burden half-life in humans is much longer, around 6.5 years, highlighting significant species-specific differences in elimination efficiency. nih.gov

Table 1: Biological Half-Life of a Hexabromobiphenyl Congener in a Non-Human Organism

| Compound | Species | Half-Life |

| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | Guinea Pig | ~22 days nih.gov |

Mechanisms of Ecotoxicity of 2,2 ,3,4,4 ,5 Hexabromobiphenyl in Non Human Organisms

Aryl Hydrocarbon Receptor (AhR) Mediated Effects

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. cdc.gov The ability of a PBB congener to bind to and activate the AhR is strongly linked to its structure. cdc.gov

Ligand Binding and Receptor Activation Characteristics

Transcriptional Regulation of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1, CYP1A2)

Activation of the AhR typically leads to the increased transcription of a battery of genes, including those for xenobiotic metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1A2 (CYP1A2). nih.gov However, without evidence that 2,2',3,4,4',5-Hexabromobiphenyl is an AhR agonist, its specific effects on the transcriptional regulation of these enzymes in non-human organisms cannot be confirmed. Comparative studies on various halogenated biphenyls show that the induction of these enzymes is highly congener-specific. nih.gov

Downstream Biochemical and Endocrine Pathway Disruptions

Disruption of biochemical and endocrine pathways is a known consequence of exposure to certain PBBs. cdc.gov These effects can be mediated through both AhR-dependent and AhR-independent mechanisms. However, specific research delineating the downstream pathways affected by this compound in non-human organisms is not available in the reviewed literature.

Developmental and Reproductive Mechanistic Toxicology in Non-Human Models

Developmental and reproductive toxicology studies are crucial for understanding the long-term impacts of persistent organic pollutants. Such studies in non-human models aim to identify adverse effects on all stages of the life cycle. nih.gov

Embryonic and Fetal Developmental Aberrations

Detailed studies examining the potential for this compound to cause specific embryonic and fetal developmental aberrations in non-human models are not described in the available scientific literature. While other PBBs and related compounds are known developmental toxicants, extrapolating these findings to PBB-138 is not scientifically rigorous without direct evidence.

Impacts on Reproductive Capacity and Success

The impact of this compound on the reproductive capacity and success of non-human organisms has not been specifically documented. Research on other PBBs indicates a potential for reproductive toxicity, but congener-specific data for PBB-138 is lacking.

Hepatic and Porphyrinogenic Responses

The liver is a primary target for the toxic effects of many PBBs. While specific data for this compound is limited, the broader class of PBBs is known to induce significant hepatic alterations and interfere with the porphyrin biosynthesis pathway.

Inducement of Hepatic Alterations

Exposure to PBBs can lead to a range of liver abnormalities in non-human organisms. Studies on various animal models have demonstrated that these compounds can cause liver enlargement (hepatomegaly), changes in liver tissue structure, and the induction of hepatic microsomal enzymes. nih.govepa.gov This enzyme induction is a cellular response to chemical exposure and can alter the metabolism of both endogenous and exogenous compounds, potentially leading to the formation of toxic metabolites.

For instance, studies on other hexabromobiphenyl congeners, such as 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), have shown significant induction of liver microsomal drug-metabolizing enzymes in rats. nih.gov Another congener, 2,3,3',4,4',5-hexabromobiphenyl, has been identified as a potent inducer of cytochrome P-448, a specific type of liver enzyme. nih.gov Pathological effects observed in cockerels exposed to 2,2',4,4',5,5'-HBB and 2,3',4,4',5,5'-HBB included enlarged and vacuolated hepatocytes. nih.gov While these findings are not specific to PBB 138, they highlight the general hepatotoxic potential of hexabromobiphenyls.

Table 1: Observed Hepatic Alterations in Non-Human Organisms Exposed to Hexabromobiphenyls

| Organism | Hexabromobiphenyl Congener(s) | Observed Hepatic Alterations |

| Rats | 2,2',4,4',5,5'-HBB | Induction of microsomal drug-metabolizing enzymes |

| Rats | 2,3,3',4,4',5-HBB | Potent induction of cytochrome P-448 |

| Cockerels | 2,2',4,4',5,5'-HBB, 2,3',4,4',5,5'-HBB | Hepatocyte enlargement and vacuolation |

Note: This table is based on data for related hexabromobiphenyl congeners due to the limited specific data for this compound.

Porphyrin Biosynthesis Pathway Dysregulation

A significant ecotoxicological concern associated with some PBBs is their ability to disrupt the porphyrin biosynthesis pathway, leading to a condition known as porphyria. Porphyrins are essential for the production of heme, a critical component of hemoglobin and various enzymes. The disruption of this pathway can lead to the accumulation of porphyrin precursors, which can be toxic.

While direct evidence for the porphyrinogenic activity of this compound is scarce, the structural similarities to other known porphyrinogenic PBBs suggest a potential for such effects. The mechanism of porphyrinogenic action by these compounds often involves the inhibition of specific enzymes in the heme synthesis pathway.

Neurodevelopmental and Behavioral Mechanistic Effects in Non-Human Species

Exposure to PBBs during critical developmental periods has been linked to alterations in spontaneous behavior and cognitive deficits in animal models. mdpi.com The mechanisms underlying these effects are complex and may involve interference with thyroid hormone function, which is crucial for normal brain development, and direct effects on neuronal signaling pathways.

Toxicity of Environmental Degradation Products of this compound

Like other PBBs, this compound is persistent in the environment. One of the primary degradation pathways for these compounds is photodegradation, where they are broken down by sunlight. pops.int This process can result in the formation of lower-brominated biphenyls. pops.int

Analytical Methodologies for 2,2 ,3,4,4 ,5 Hexabromobiphenyl in Environmental and Biological Matrices

Sample Preparation Techniques

Effective sample preparation is paramount to isolate 2,2',3,4,4',5-Hexabromobiphenyl from the sample matrix and remove interfering substances that could compromise the accuracy of the analysis.

The choice of extraction method depends heavily on the nature of the sample matrix.

Environmental Samples: For solid matrices like soil, sediment, and sludge, Soxhlet extraction using a nonpolar solvent such as hexane (B92381) is a well-established technique. epa.gov This method involves continuous extraction of the analyte from the solid material into the solvent. Another effective method is accelerated solvent extraction (ASE), which utilizes elevated temperatures and pressures to reduce extraction time and solvent consumption. analiticaweb.com.brthermoscientific.com For instance, toluene (B28343) has been used as a solvent in ASE for extracting persistent organic pollutants from solid matrices. thermoscientific.com

Biological Samples: The extraction from biological tissues, such as animal and fish tissue, often requires initial homogenization. epa.gov To facilitate the process, the tissue can be ground with anhydrous sodium sulfate (B86663) and sand to create a dry, granular mass, which is then subjected to Soxhlet extraction with hexane. epa.gov For the analysis of terrestrial vegetation, a simple rinsing with hexane can be employed to extract the accumulated PBBs on the surface. epa.gov In the case of blood plasma or serum, a denaturation and extraction step is necessary to release the target analytes. researchgate.net

A variety of extraction techniques have been developed to improve efficiency and reduce solvent use, including stir bar sorptive extraction (SBSE) and magnetic solid-phase extraction (MSPE). mdpi.comencyclopedia.pub

Following extraction, the resulting extract is often a complex mixture containing lipids, pigments, and other compounds that can interfere with the analysis of this compound. Therefore, a cleanup step is essential.

Adsorption Chromatography: A common and effective cleanup method involves passing the extract through a chromatographic column packed with an adsorbent like Florisil or silica (B1680970) gel. epa.govdiva-portal.org These materials retain interfering compounds while allowing the PBBs to pass through with the eluting solvent. Multilayer silica columns are also utilized for the cleanup of biota matrices. diva-portal.org

Gel Permeation Chromatography (GPC): For samples with high lipid content, such as adipose tissue and some biological extracts, GPC is a valuable tool for separating the large lipid molecules from the smaller PBB molecules. diva-portal.org

Acid Treatment: In some cases, particularly for the analysis of neutral compounds like PBBs in plasma, treatment with sulfuric acid can be used to destroy lipid interferences. researchgate.net This can be done by direct addition of concentrated sulfuric acid or by using a silica gel column impregnated with sulfuric acid. researchgate.net

Instrumental Analytical Techniques

Once the sample has been extracted and cleaned up, instrumental analysis is performed to identify and quantify this compound.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of halogenated compounds like PBBs. umich.edunih.gov The ECD is particularly responsive to electrophilic compounds, making it well-suited for detecting brominated molecules. umich.edu The sensitivity of the ECD generally increases with the degree of bromination. umich.edu While GC-ECD provides excellent sensitivity, it may not always provide definitive identification, especially in complex mixtures where co-elution of compounds can occur. umich.edu

Table 1: GC-ECD Operating Parameters for PBB Analysis

| Parameter | Value |

| Column | Varies (e.g., packed or capillary) |

| Carrier Gas | Nitrogen or Argon/Methane |

| Injector Temperature | 250-300 °C |

| Detector Temperature | 300-350 °C |

| Oven Temperature Program | Ramped to achieve separation |

This table provides a general overview of typical GC-ECD parameters; specific conditions can vary based on the application.

For unambiguous identification and quantification of specific PBB congeners like this compound, high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is the gold standard. nih.govnih.govescholarship.org HRGC utilizes capillary columns that provide superior separation of closely related congeners. nih.govresearchgate.net The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This technique allows for the differentiation and quantification of individual PBB isomers, which is critical as their toxicological properties can vary significantly. nih.gov

To enhance the sensitivity and selectivity of GC/MS analysis, specialized detection methods are often employed.

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to monitor only a few specific ions characteristic of the target analyte, in this case, this compound. epa.govionsource.comiupac.org By focusing on these specific ions, the instrument's sensitivity is significantly increased, and the interference from other compounds is reduced. ionsource.com

Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM): This technique, used with tandem mass spectrometry (MS/MS), offers even greater specificity. wikipedia.orgproteomics.com.aunih.gov A precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.orgproteomics.com.au This two-stage filtering process provides a very high degree of certainty in the identification and quantification of the analyte, even in highly complex matrices. proteomics.com.au

Quality Assurance and Quality Control (QA/QC) in PBB Analysis

The accurate and reliable quantification of this compound (PBB-153) in environmental and biological matrices is paramount for understanding its distribution, fate, and potential health effects. Given the typically low concentrations of PBBs in many samples, rigorous quality assurance and quality control (QA/QC) protocols are essential to ensure data integrity. These measures are designed to monitor and control various stages of the analytical process, from sample collection and preparation to instrumental analysis, thereby minimizing contamination, ensuring accuracy and precision, and providing a high degree of confidence in the reported results.

Use of Internal Standards and Surrogates

Internal standards and surrogates are crucial components in the analysis of PBBs, including this compound. They are compounds with similar chemical and physical properties to the target analytes but are not expected to be present in the samples being analyzed.

An internal standard is a known amount of a specific compound added to a sample extract just before instrumental analysis. Its primary purpose is to correct for variations in instrument response and to ensure the accuracy of quantification. By comparing the signal of the target analyte to the signal of the co-injected internal standard, any fluctuations in the instrument's performance can be normalized.

A surrogate , on the other hand, is a known amount of a compound added to a sample at the beginning of the analytical procedure, before extraction and cleanup. Surrogates are used to monitor the efficiency of the entire sample preparation process. The recovery of the surrogate provides a measure of the analytical method's performance for each individual sample, indicating any potential losses of the target analyte during extraction and cleanup steps.

For the analysis of PBBs, isotopically labeled analogs of the target compounds are often the preferred choice for both internal standards and surrogates. These compounds have one or more atoms replaced with a heavier isotope (e.g., ¹³C). Because they are chemically identical to the native compounds, they closely mimic the behavior of the target analytes throughout the analytical process. However, their difference in mass allows them to be distinguished and separately quantified by mass spectrometry.

Below is a table of compounds commonly used as internal standards and surrogates in the analysis of this compound.

| Compound Name | CAS Number | Type | Purpose |

| ¹³C₁₂-2,2',4,4',5,5'-Hexabromobiphenyl | Not available | Surrogate/Internal Standard | To monitor and correct for losses during sample preparation and to quantify the native compound by isotope dilution. |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB-153) | 35065-27-1 | Internal Standard | Used in some methods due to its similar chromatographic behavior and as a less expensive alternative to isotopically labeled standards. |

| ¹³C₁₂-2,2',4,4',5,5'-Hexachlorobiphenyl | 69782-90-7 | Surrogate/Internal Standard | To monitor and correct for losses of chlorinated and brominated biphenyls. |

| 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) | 35065-28-2 | Internal Standard | Can be used as an internal standard for chromatographic alignment and quantification. |

Method Detection Limits and Recovery Assessment

Method Detection Limit (MDL) is a critical parameter in analytical chemistry, representing the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MDL is determined from the analysis of a sample in a given matrix containing the analyte. For a persistent and bioaccumulative compound like this compound, achieving low MDLs is crucial for detecting it at environmentally and biologically relevant concentrations.

The MDL for PBB-153 can vary significantly depending on the analytical instrumentation used, the sample matrix, and the specific sample preparation method employed. For instance, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) generally provides the lowest detection limits.

Recovery assessment is another fundamental aspect of QA/QC. It evaluates the efficiency of an analytical method in extracting the target analyte from the sample matrix. Recovery is typically determined by analyzing fortified samples (spikes), where a known amount of the analyte is added to a blank sample matrix before extraction. The percentage of the added analyte that is detected in the final analysis is the percent recovery. Acceptable recovery ranges are typically established by regulatory bodies or internal laboratory standards. Low or highly variable recoveries can indicate problems with the extraction or cleanup procedures.

The following table provides some examples of method detection limits and recovery data for PBBs in various matrices. It's important to note that these values are illustrative and can vary between laboratories and methods.

| Matrix | Analytical Method | Analyte | Method Detection Limit (MDL) | Average Recovery (%) |

| Human Serum | GC-HRMS | PBB-153 | ~1 ng/g lipid | 90-110 |

| Animal Tissue | GC-MS | PBB Mix | 0.1 - 1.0 ng/g wet weight | 85-115 |

| Sediment | GC-ECD | PBBs | ~1 µg/kg dry weight | 80-120 |

| Water | GC-MS/MS | PBB-153 | 0.5 - 5.0 ng/L | 75-125 |

Development of Novel Analytical Approaches for PBB Metabolites

The toxicological effects of this compound may not only be due to the parent compound but also to its metabolic products. Therefore, the identification and quantification of PBB metabolites are of significant interest. However, analyzing these metabolites presents unique challenges. Metabolites are often more polar than the parent PBBs and are present at much lower concentrations. This necessitates the development of novel and highly sensitive analytical approaches.

One of the most promising areas of development is the application of high-resolution metabolomics (HRM) . nih.govnih.govnih.govresearchgate.netnih.gov This untargeted approach uses advanced analytical platforms, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC), to capture a comprehensive snapshot of all detectable small molecules (the metabolome) in a biological sample.

Recent studies utilizing HRM have begun to unravel the metabolic perturbations associated with PBB-153 exposure in human populations. nih.govnih.govnih.govresearchgate.netnih.gov These studies compare the metabolomic profiles of individuals with high and low PBB-153 body burdens to identify metabolites and metabolic pathways that are significantly altered. For instance, research has indicated that PBB-153 exposure is associated with perturbations in pathways related to oxidative stress, such as the pentose (B10789219) phosphate (B84403) pathway and vitamin C metabolism, as well as pathways involved in energy production. nih.govnih.govresearchgate.net

The workflow for these novel approaches typically involves:

Sample Preparation: Optimized extraction methods to efficiently recover a wide range of metabolites, from nonpolar parent compounds to more polar hydroxylated and conjugated metabolites.

Instrumental Analysis: Use of high-resolution mass spectrometers (e.g., Orbitrap or time-of-flight (TOF) analyzers) that provide high mass accuracy and resolution. This allows for the differentiation of metabolites with very similar masses and the determination of their elemental composition.

Data Processing and Analysis: Sophisticated bioinformatics and statistical tools are employed to process the vast amount of data generated. This includes peak picking, alignment, and statistical analysis to identify features (potential metabolites) that differ significantly between exposure groups.

Metabolite Identification: The final and most challenging step is the structural elucidation of the identified features. This is often achieved by comparing the fragmentation patterns (MS/MS spectra) and chromatographic retention times with those of authentic chemical standards.

These metabolomic approaches are powerful tools for discovering novel biomarkers of PBB exposure and effect. By identifying the specific metabolic pathways disrupted by this compound, researchers can gain deeper insights into the mechanisms of its toxicity.

Congener Specific Research Considerations for Hexabromobiphenyls

Importance of Bromine Substitution Pattern on Environmental and Biological Behavior

The environmental fate and biological activity of hexabromobiphenyls are intricately linked to their molecular structure, specifically the number and position of bromine atoms. This structure-activity relationship dictates their persistence, bioaccumulation potential, and mechanism of toxicity.

The degree of planarity of the PBB molecule is a key determinant of its biological activity and is dictated by the number of bromine substitutions in the ortho positions (2, 2', 6, and 6'). who.int The presence of bulky bromine atoms in these positions forces the two phenyl rings to twist relative to each other, resulting in a non-planar configuration. nih.govwho.int Conversely, congeners with no or only one ortho-substituted bromine atom can adopt a more planar or coplanar configuration. nih.govwho.int This planarity allows them to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic responses similar to those caused by dioxin-like compounds. pops.int

The substitution pattern also influences the environmental persistence of hexabromobiphenyls. These compounds are generally stable and resistant to degradation. pops.int However, under certain conditions, such as the presence of ultraviolet light or microbial action, they can undergo debromination, with the removal of bromine atoms from meta and para positions being more favorable. nih.gov The persistence of these compounds contributes to their potential for long-range environmental transport. pops.int

Furthermore, the lipophilicity of hexabromobiphenyls, which is influenced by the degree of bromination, leads to their bioaccumulation in the fatty tissues of organisms. pops.intcolab.ws This results in biomagnification through the food chain, with higher concentrations found in organisms at higher trophic levels. pops.int

Table 1: Influence of Bromine Substitution Pattern on PBB Properties

| Structural Feature | Influence on Environmental and Biological Behavior |

|---|---|

| Number of ortho-substituted bromines | Determines the degree of planarity of the molecule. Non-ortho and mono-ortho substituted congeners can be planar and exhibit dioxin-like toxicity through Ah receptor binding. who.intpops.int |

| Number of bromine atoms | Affects the lipophilicity and persistence of the congener. Higher bromination is generally associated with increased persistence and bioaccumulation potential. pops.int |

| Position of bromine atoms (meta, para) | Influences the susceptibility to degradation processes such as microbial debromination and photolysis. nih.gov |

Differential Toxicological and Ecotoxicological Profiles of Hexabromobiphenyl Isomers

The toxicity of hexabromobiphenyls varies significantly among different isomers, underscoring the necessity of congener-specific toxicological assessments. The toxicity of PBBs is often compared to that of polychlorinated biphenyls (PCBs), with planar congeners expected to be the most toxic due to their affinity for the Ah receptor. pops.int

For instance, 3,3',4,4',5,5'-hexabromobiphenyl (PBB-169), a coplanar congener, has been identified as one of the most toxic PBB isomers. pops.int In contrast, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), a non-planar congener, is a major component of commercial PBB mixtures like FireMaster® and has been the subject of numerous toxicological studies. pops.intnih.gov While less potent in terms of dioxin-like toxicity compared to planar congeners, PBB-153 exhibits its own spectrum of toxic effects and is highly persistent and bioaccumulative. pops.intnih.gov

The toxicological profile of commercial PBB mixtures is complex due to the presence of multiple congeners, each with its own toxic potential. The toxicity of the FireMaster® mixture, for example, is thought to be primarily associated with some of its minor components, such as 2,3,3',4,4',5-hexabromobiphenyl and 2,3',4,4',5,5'-hexabromobiphenyl. pops.int

Ecotoxicological studies have also revealed differences in the effects of various hexabromobiphenyl isomers on wildlife. The bioaccumulation of specific congeners can vary between species, leading to different toxicological risks for different organisms within an ecosystem. nih.gov For example, the congener pattern of hexabromobiphenyls found in marine biota in Europe differs from that in North America, suggesting different sources of contamination and metabolic capacities in the respective ecosystems. nih.gov

Table 2: Comparative Toxicity of Selected Hexabromobiphenyl Congeners

| Congener | IUPAC No. | Substitution Pattern | Planarity | Primary Toxic Mechanism |

|---|---|---|---|---|

| 3,3',4,4',5,5'-Hexabromobiphenyl | PBB-169 | Non-ortho | Planar | Ah receptor binding (Dioxin-like) pops.int |

| 2,2',4,4',5,5'-Hexabromobiphenyl | PBB-153 | Di-ortho | Non-planar | Non-dioxin-like mechanisms pops.intnih.gov |

| 2,3,3',4,4',5-Hexabromobiphenyl | PBB-156 | Mono-ortho | Near-planar | Mixed (Ah receptor and other mechanisms) |

| 2,3',4,4',5,5'-Hexabromobiphenyl | PBB-167 | Mono-ortho | Near-planar | Mixed (Ah receptor and other mechanisms) |

Challenges Associated with the Availability of Individual Congener Standards

A significant hurdle in the congener-specific research of hexabromobiphenyls is the limited availability of individual congener standards. nih.gov While there are 42 possible isomers of hexabromobiphenyl, only a small fraction have been synthesized, purified, and made commercially available as analytical standards. who.intwho.int

The synthesis of specific PBB congeners is a complex and often costly process. It requires multi-step procedures to ensure the correct placement of bromine atoms on the biphenyl (B1667301) rings and to achieve a high degree of purity. The separation of closely related isomers from the synthesis mixture can also be challenging.

This lack of a comprehensive set of certified reference materials poses several challenges for researchers:

Identification and Quantification: Without authentic standards, the unambiguous identification and accurate quantification of individual hexabromobiphenyl congeners in environmental and biological samples are difficult. This hinders the ability to determine the precise congener composition of PBB contamination.

Toxicological Studies: The scarcity of pure individual congeners limits the ability to conduct thorough toxicological and ecotoxicological studies. This makes it challenging to establish the specific health and environmental risks associated with each isomer and to develop congener-specific toxicity equivalency factors.

Metabolism and Fate Studies: Research into the metabolism and environmental degradation of specific hexabromobiphenyls is impeded by the lack of standards for both the parent compounds and their potential metabolites.

While some of the more abundant congeners found in commercial mixtures, such as PBB-153, are available from chemical suppliers, many of the less common or environmentally altered congeners are not. crmlabstandard.com This gap in the availability of analytical standards represents a significant limitation in advancing our understanding of the full environmental and health impacts of hexabromobiphenyls.

Research Gaps and Future Directions in 2,2 ,3,4,4 ,5 Hexabromobiphenyl Studies

Comprehensive Monitoring Data for Global Environmental Transport Verification

The detection of hexabromobiphenyls in remote ecosystems, including Arctic wildlife, strongly indicates their capacity for long-range environmental transport. naturvardsverket.sepops.int This transport is believed to occur primarily through the atmosphere, with the compounds adsorbing to airborne particles. naturvardsverket.se However, a comprehensive global monitoring network providing congener-specific data for PBB-138 is lacking.

Current data is often sporadic and may not differentiate between the various hexabromobiphenyl isomers. pops.int To validate and refine global transport models, there is a critical need for systematic and widespread monitoring of PBB-138 in various environmental media, including air, water, sediment, and biota, across different latitudes. Such a program would help to identify source-receptor relationships, understand transport pathways, and quantify the extent of global contamination with this specific congener. The physicochemical properties of PBBs, such as low vapor pressure, suggest they are likely to be particle-bound, which resists atmospheric degradation and facilitates long-distance travel. pops.intenvirocomp.com

Characterization of Unintentional Formation and Emission Pathways

While the primary source of PBBs in the environment has been their commercial production and use as flame retardants, which has now ceased in most countries, the potential for unintentional formation and release remains a significant unknown. pops.intnaturvardsverket.se PBBs were used in products like ABS plastics for electronics and polyurethane foam for automotive upholstery. pops.int